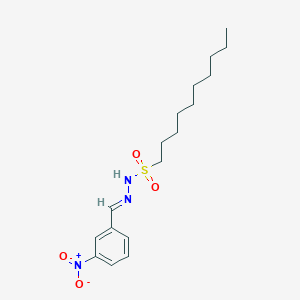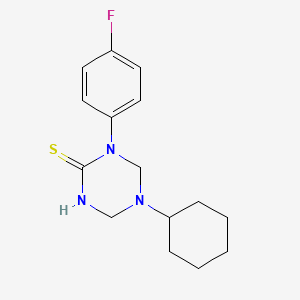![molecular formula C20H17ClN2O3 B5768362 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as CNE, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of N-acylhydrazones and has been shown to exhibit a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is not fully understood, but it is thought to involve the binding of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide to specific receptors or enzymes in the body. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of acetylcholinesterase activity, as mentioned above, as well as the modulation of other enzymes and receptors. N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors. This can allow researchers to investigate the specific roles of these proteins in various biological processes. However, one limitation of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is that its effects may not be fully representative of the effects of endogenous ligands or other compounds that interact with these proteins in vivo.
Direcciones Futuras
There are many potential future directions for research involving N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide and to identify its specific targets in the body. Overall, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide represents a promising tool for investigating various biological processes and has the potential to lead to new insights and therapies in the future.
Métodos De Síntesis
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves the reaction of 2-chlorophenoxyacetic acid with 1-naphthylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then acetylated with acetic anhydride to yield N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. This method has been optimized to produce high yields of pure N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, making it a reliable and efficient process for synthesizing this compound.
Aplicaciones Científicas De Investigación
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain enzymes and receptors. For example, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-17-10-3-4-11-18(17)25-13-20(24)26-23-19(22)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLDLCYVRJPAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)COC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)COC3=CC=CC=C3Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)
![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)




![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)

![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)